molecular formula C5H8N2OS B6600942 [2-(methylamino)-1,3-thiazol-4-yl]methanol CAS No. 1850682-06-2

[2-(methylamino)-1,3-thiazol-4-yl]methanol

Cat. No.: B6600942
CAS No.: 1850682-06-2
M. Wt: 144.20 g/mol
InChI Key: DXOYJSZXHRACKA-UHFFFAOYSA-N
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Description

[2-(Methylamino)-1,3-thiazol-4-yl]methanol (CAS: 1633-78-9) is a thiazole derivative featuring a methylamino group at the 2-position and a hydroxymethyl group at the 4-position of the heterocyclic ring. Its molecular formula is C₅H₈N₂OS, with a molecular weight of 144.19 g/mol . Thiazoles are pharmacologically significant due to their role in enzyme inhibition, antimicrobial activity, and drug design.

Properties

IUPAC Name

[2-(methylamino)-1,3-thiazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-6-5-7-4(2-8)3-9-5/h3,8H,2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOYJSZXHRACKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(methylamino)-1,3-thiazol-4-yl]methanol typically involves the formation of the thiazole ring followed by the introduction of the methylamino and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be further functionalized to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-(methylamino)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.

    Reduction: The thiazole ring can be reduced to a dihydrothiazole derivative.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield [2-(methylamino)-1,3-thiazol-4-yl]formaldehyde or [2-(methylamino)-1,3-thiazol-4-yl]carboxylic acid .

Scientific Research Applications

Biological Activities

The thiazole ring structure of [2-(methylamino)-1,3-thiazol-4-yl]methanol is linked to several biological activities:

  • Antimicrobial Activity : Compounds containing thiazole moieties have shown effectiveness against various bacterial strains. For instance, studies have indicated that derivatives can exhibit significant antibacterial properties against resistant pathogens like MRSA and E. coli .
  • Anticancer Potential : The compound has been explored for its anticancer properties. Research indicates that certain thiazole derivatives can inhibit cancer cell proliferation in vitro, with some exhibiting activity comparable to standard chemotherapeutic agents like doxorubicin .
  • Anticonvulsant Effects : Thiazole-based compounds have been evaluated for their anticonvulsant properties in animal models. Some derivatives demonstrated significant protection against induced seizures, suggesting potential therapeutic applications for epilepsy .

Case Studies

  • Antimicrobial Research :
    • A study synthesized several thiazole derivatives and tested them against Mycobacterium tuberculosis H37Rv strain. One derivative showed an MIC of 0.09 µg/mL, indicating potent anti-tubercular activity .
  • Anticancer Activity :
    • In a series of experiments involving various cancer cell lines (HCT-116, HepG2), certain thiazole analogues displayed remarkable cytotoxicity, outperforming standard treatments in some cases .
  • Neuropharmacological Studies :
    • Research on the anticonvulsant effects of thiazole derivatives revealed that specific substitutions on the thiazole ring significantly enhanced their efficacy in seizure models .

Applications in Drug Development

Given its diverse biological activities, this compound serves as a promising lead compound for the development of new pharmaceuticals targeting:

  • Infectious Diseases : Potential development of new antimicrobial agents.
  • Cancer Therapy : Exploration of thiazole derivatives for novel anticancer drugs.
  • Neurological Disorders : Investigating anticonvulsant properties for epilepsy treatment.

Mechanism of Action

The mechanism of action of [2-(methylamino)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and its substituents can interact with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the compound may affect cellular pathways by modulating receptor activity or interfering with signal transduction processes .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares [2-(methylamino)-1,3-thiazol-4-yl]methanol with structurally related thiazole derivatives:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 1633-78-9 C₅H₈N₂OS 144.19 2-methylamino, 4-hydroxymethyl Polar, potential H-bond donor/acceptor
(2-Amino-1,3-thiazol-4-yl)methanol 51307-43-8 C₄H₆N₂OS 130.17 2-amino, 4-hydroxymethyl Higher basicity due to free -NH₂ group
[4-(1,3-Thiazol-2-yl)phenyl]methanol 454678-91-2 C₁₀H₉NOS 191.25 2-thiazolyl, 4-phenyl Lipophilic due to aromatic ring
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol 1488795-66-9 C₁₂H₁₃NOS 219.31 2-phenylethyl, 4-hydroxymethyl Increased molecular weight, hydrophobic
[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol 40235-57-2 C₅H₇NO₂S 145.18 2-hydroxymethyl, 4-hydroxymethyl Enhanced H-bonding capacity

Key Observations :

  • Lipophilicity: Aromatic substituents (e.g., phenyl in [4-(1,3-thiazol-2-yl)phenyl]methanol) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Crystallographic and Physicochemical Data

  • Hydrogen Bonding Patterns : emphasizes the role of H-bonding in crystal packing. The target compound’s -NH(CH₃) and -CH₂OH groups likely form intermolecular H-bonds, influencing solid-state stability .
  • Thermal Stability : Analogous compounds (e.g., ’s thiazole derivatives) exhibit melting points between 73–74°C, suggesting moderate thermal stability for the target compound .

Biological Activity

The compound [2-(methylamino)-1,3-thiazol-4-yl]methanol is a thiazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Structural Characteristics

This compound features a thiazole ring with a methylamino group and a hydroxymethyl group. The thiazole structure is known for its ability to interact with biological targets through hydrogen bonding and other interactions, enhancing its therapeutic potential.

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, This compound has shown promise in inhibiting bacterial growth, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .

Anticancer Activity

Research has demonstrated that thiazole derivatives can possess anticancer properties. The compound's structural features may enhance its ability to induce apoptosis in cancer cells. For example, studies on related thiazole compounds have shown effective inhibition of cell proliferation in various cancer lines, including breast and colon cancer cells . The presence of the methylamino group is believed to contribute to this activity by influencing the compound's interaction with cellular targets.

The mechanisms underlying the biological activity of This compound are complex and involve multiple pathways:

  • Inhibition of Enzymatic Activity : Similar thiazole derivatives have been identified as inhibitors of specific enzymes involved in cancer progression. For instance, compounds targeting HSET (a kinesin involved in mitotic spindle formation) have shown increased multipolarity in treated cells, indicating potential as anticancer agents .
  • Cell Cycle Disruption : Thiazole derivatives can disrupt normal cell cycle progression, leading to apoptosis in cancer cells. Studies have indicated that these compounds can induce morphological changes and enhance caspase activity, markers of apoptosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. This compound exhibited MIC values ranging from 4.69 to 22.9 µM against different bacterial strains including Staphylococcus aureus and Escherichia coli .

PathogenMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33

Study 2: Anticancer Activity

In a separate investigation involving human colon cancer cell lines, This compound was tested for its cytotoxic effects. Results showed significant inhibition of cell viability at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent .

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